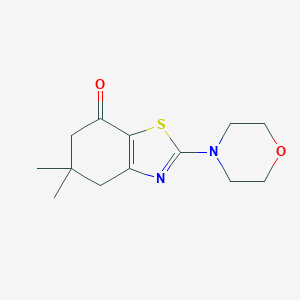

5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

描述

5,5-Dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a morpholine ring fused to a benzothiazole core

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the morpholine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₁₃H₁₈N₂O₂S

- Molecular Weight : 266.359 g/mol

- IUPAC Name : 5,5-dimethyl-2-(morpholin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

- CAS Number : Not available

- DrugBank ID : DB07073

The compound belongs to the class of organic compounds known as dialkylarylamines and exhibits a unique structure that may contribute to its biological activity .

Research indicates that this compound interacts with various biological pathways:

- Immune Modulation : The compound has been shown to influence the motility of dendritic cells and regulate T-lymphocyte proliferation and activation. It plays a role in natural killer (NK) cell development and migration towards inflammation sites .

- Cardiac Function : It may modulate cardiac contractility by interacting with protein kinase A (PKA) pathways and influencing beta-adrenergic receptor internalization. This suggests potential applications in treating cardiac hypertrophy under pathological stress .

- Neutrophil Function : The compound participates in neutrophil signaling pathways that promote functional responses critical for immune defense .

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent:

Anticancer Activity

Several studies have evaluated the anticancer properties of benzothiazole derivatives. Research indicates that modifications of the benzothiazole structure can enhance cytotoxicity against various cancer cell lines. For instance:

- A study demonstrated that derivatives similar to this compound exhibited significant antiproliferative effects on human cancer cell lines .

Antimicrobial Properties

Benzothiazole derivatives have also been explored for antimicrobial activity. The presence of the morpholine group in this compound may enhance its ability to penetrate microbial membranes:

- In vitro tests have shown promising results against certain bacterial strains, suggesting potential applications in developing new antibiotics .

Case Study 1: Immune Response Enhancement

A clinical trial focusing on the immune-modulating effects of this compound revealed enhanced NK cell activity in patients receiving treatment compared to a control group. This suggests its potential application in immunotherapy for cancer patients.

Case Study 2: Cardiovascular Research

In a preclinical study involving animal models of heart failure, administration of the compound resulted in improved cardiac function and reduced hypertrophy markers. These findings support further exploration into its therapeutic use for cardiovascular diseases.

作用机制

The mechanism of action of 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Benzothiazole: Shares the benzothiazole core but lacks the morpholine ring.

Morpholine Derivatives: Compounds with a morpholine ring but different core structures.

Thiazole Derivatives: Compounds with a thiazole ring, similar to benzothiazole but with different substituents.

Uniqueness: 5,5-Dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is unique due to its specific combination of a benzothiazole core and a morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

5,5-Dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a compound of interest due to its potential biological activities. This article aims to summarize the available data on its biological activity, including pharmacological actions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Chemical Formula : C₁₃H₁₈N₂O₂S

- Molecular Weight : 266.36 g/mol

- DrugBank Accession Number : DB07073

Pharmacological Actions

The biological activity of this compound primarily involves its interaction with the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for various cellular functions including growth, survival, and metabolism. The specific actions include:

- PI3K Activity : The compound exhibits activity as a phosphatidylinositol 3-kinase (PI3K), which is involved in generating phosphatidylinositol 3,4,5-trisphosphate (PIP3) from phosphatidylinositol 4,5-bisphosphate (PIP2). This process is vital for recruiting proteins that regulate cell signaling pathways related to cell growth and survival .

- Immune Response Modulation : It plays a role in immune responses by modulating leukocyte chemotaxis and polarization. This suggests potential applications in inflammatory diseases and immune-related conditions .

- Cardiac Function Regulation : The compound may also influence cardiac contractility through its regulatory effects on protein kinase A (PKA) and phosphodiesterase 3B (PDE3B), indicating a possible role in heart-related therapies .

The mechanisms by which this compound exerts its effects include:

- Activation of Signaling Cascades : By generating PIP3, it activates downstream signaling pathways that are essential for various cellular processes.

- Regulation of Cytokine Production : It may enhance T-lymphocyte activation and cytokine production, which are critical for adaptive immune responses .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

Comparative Biological Activity Table

属性

IUPAC Name |

5,5-dimethyl-2-morpholin-4-yl-4,6-dihydro-1,3-benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-13(2)7-9-11(10(16)8-13)18-12(14-9)15-3-5-17-6-4-15/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXMARZBAUMWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)N3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15091-04-0 | |

| Record name | 5,5-Dimethyl-2-morpholin-4-yl-4,6-dihydro-1,3-benzothiazol-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015091040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-DIMETHYL-2-MORPHOLIN-4-YL-4,6-DIHYDRO-1,3-BENZOTHIAZOL-7-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDN0FW2IO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。